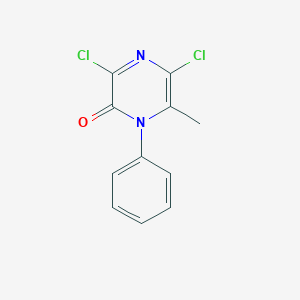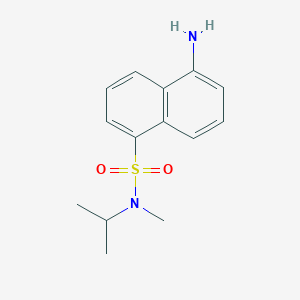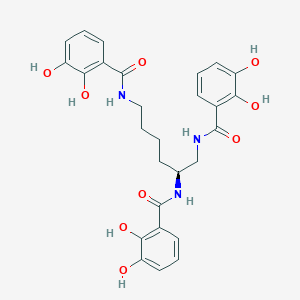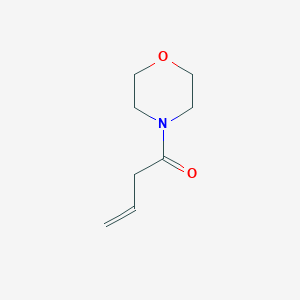
Morpholine, 4-(1-oxo-3-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(1-oxo-3-butenyl)- is an organic compound with the molecular formula C8H13NO2 It is a derivative of morpholine, a heterocyclic amine, and contains a butenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1-oxo-3-butenyl)- can be achieved through several methods. One common approach involves the reaction of morpholine with crotonic acid or its derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Morpholine, 4-(1-oxo-3-butenyl)- often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(1-oxo-3-butenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The butenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
The reactions involving Morpholine, 4-(1-oxo-3-butenyl)- often require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Morpholine, 4-(1-oxo-3-butenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Morpholine, 4-(1-oxo-3-butenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine, 4-(1-oxo-2-butenyl)-: A closely related compound with a similar structure but different positional isomerism.
Morpholine, 4-(1-oxo-4-butenyl)-: Another isomer with variations in the butenyl group attachment.
Uniqueness
Morpholine, 4-(1-oxo-3-butenyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
343270-46-2 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-morpholin-4-ylbut-3-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-2-3-8(10)9-4-6-11-7-5-9/h2H,1,3-7H2 |
InChI Key |
JOSOWUCOGGCEGQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


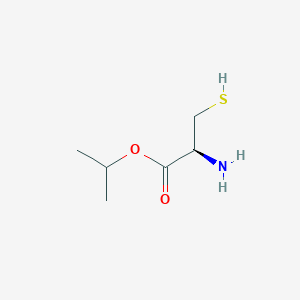
![Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane](/img/structure/B14252144.png)
![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
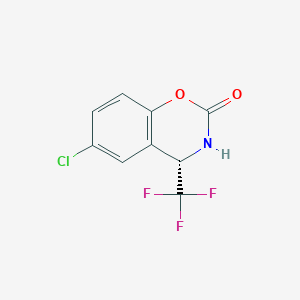
![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
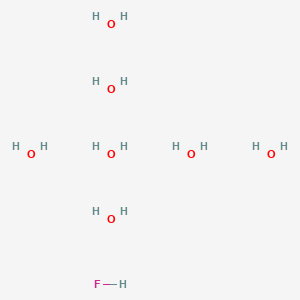
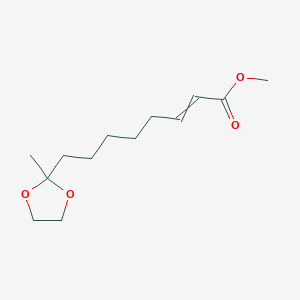
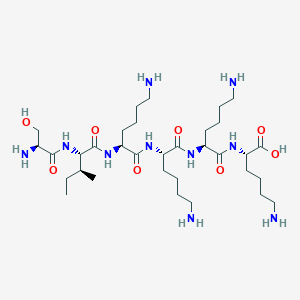
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)

